Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
Overview
Description
“Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate” is a chemical compound with the CAS Number: 134523-00-5. It has a molecular weight of 558.65 . It is a solid substance that should be stored sealed in dry conditions at 2-8°C .
Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Biased Agonists of Serotonin Receptors
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds were tested in signal transduction assays, identifying ERK1/2 phosphorylation-preferring aryloxyethyl derivatives. The research demonstrated that these compounds show high affinity for the 5-HT1A receptor, significant selectivity against other receptors, and possess favorable drug-like properties. They have shown potent antidepressant-like activity, suggesting their potential as promising antidepressant drug candidates (Sniecikowska et al., 2019).
Stabilizing Parallel Turn Conformations
A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was designed to stabilize parallel turn conformations. This research demonstrates the ability of this scaffold, derived from a diamino derivative, to stabilize specific peptide conformations, which is crucial for understanding peptide structure and function relationships (Bucci et al., 2018).
Selective Inhibition of the Met Kinase Superfamily
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide was identified as a potent and selective inhibitor of the Met kinase superfamily. This compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, suggesting its potential as a therapeutic agent in cancer treatment (Schroeder et al., 2009).
Serotonin Receptor Neuroimaging
The development of 5-HT7 18F-labeled radiotracers for brain serotonin 7 receptor neuroimaging represents a significant advancement in understanding the role of this receptor in mood disorders. This research aimed at developing a specific 5-HT7 receptor antagonist for PET neuroimaging to facilitate the study of its involvement in depression and the effects of antidepressants (Lemoine et al., 2011).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid;methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5.CH5N/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;1-2/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);2H2,1H3/t26-,27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTYUCZNJVCINM-CNZCJKERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470689 | |
Record name | (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid--methanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate | |
CAS RN |
908852-19-7 | |
Record name | (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid--methanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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